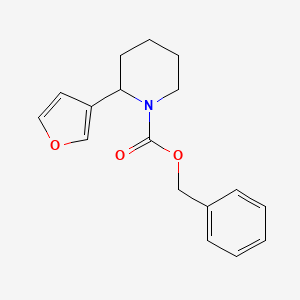

Benzyl 2-(furan-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

benzyl 2-(furan-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |

InChI Key |

ICUDDUTZTFMKKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl2-(furan-3-yl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 2-(furan-3-yl)piperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Benzyl2-(furan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Benzyl2-(furan-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl2-(furan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties

| Compound Name | Substituent Position | Substituent Group | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | 2 | Furan-3-yl (C₄H₃O) | C₁₈H₁₉NO₃* | ~315.35 | Potential electronic modulation via furan |

| Benzyl 4-aminopiperidine-1-carboxylate | 4 | Amino (NH₂) | C₁₃H₁₈N₂O₂ | 234.29 | Basic character; unstudied toxicity |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 4 | Ethoxy-oxopropyl (C₅H₉O₃) | C₁₈H₂₃NO₄ | 323.38 | Lipophilic; no known hazards |

| Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate | 2 | 2-Chloropyridin-3-yl (C₅H₃ClN) | C₁₈H₁₉ClN₂O₂ | 330.81 | High purity (≥98%); pharmaceutical R&D |

| Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}-piperidine-1-carboxylate | 2 | Quinoline-hydroxymethyl (C₁₄H₈F₆N₂O) | C₂₅H₂₂F₆N₂O₃ | 512.45 | U-shaped conformation; crystallographic stability |

*Estimated based on structural analogy.

Key Observations:

Substituent Position: 2-Position derivatives (e.g., furan, chloropyridinyl) may exhibit enhanced steric effects compared to 4-position analogs (e.g., amino, ethoxy-oxopropyl), influencing target binding or synthetic accessibility . The 2-substituted quinoline-hydroxymethyl derivative adopts a distinct U-shaped conformation due to steric and electronic interactions .

Chloropyridinyl: The chlorine atom introduces electronegativity, which may enhance metabolic stability but reduce aqueous solubility .

Amino-substituted analogs lack toxicological data, warranting caution in handling .

Crystallographic and Conformational Studies

- The quinoline-hydroxymethyl analog forms inversion dimers via O–O hydrogen bonds, stabilizing its crystal lattice (R₁ = 0.039, wR₂ = 0.107) .

- Piperidine rings in these derivatives often adopt non-planar conformations (e.g., twisted boat or chair), which may influence bioactive conformations .

Biological Activity

Benzyl 2-(furan-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring, a furan moiety, and a benzyl group, which contribute to its pharmacological properties.

1. Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, exhibit notable interactions with acetylcholine receptors. A study highlighted that certain piperidine derivatives demonstrated moderate binding affinities to acetylcholine-binding proteins (AChBP), suggesting potential neuropharmacological effects. For instance, one derivative showed an inhibition rate of 17.2% at a concentration of 100 nmol/L .

2. Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For example, derivatives with similar structures have shown promising results against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 5d | Leukemia | <10 | Non-cytotoxic |

| 5h | Ovarian | <10 | Non-cytotoxic |

| 5x | Breast | <10 | Non-cytotoxic |

These findings suggest that the compound may possess significant antitumor properties .

3. Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. A series of pyrrole derivatives were tested against various bacterial strains, yielding minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural relatives indicate potential antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A study on related compounds emphasized that variations in substituents on the piperidine ring significantly affect binding affinity and biological activity .

Case Study: Anticancer Activity Evaluation

In a comprehensive evaluation of anticancer activity, several derivatives were synthesized and screened against a panel of NCI 60 cancer cell lines. Compounds demonstrated significant growth inhibition across various malignancies:

- Compound 5d : Effective against leukemia cell lines RPMI-8226 & SR.

- Compound 5h : Showed activity against ovarian and prostate cancers.

These results underscore the potential for developing new therapeutic agents based on the structure of this compound .

Q & A

Basic Questions

What are the common synthetic routes and reaction conditions for synthesizing Benzyl 2-(furan-3-yl)piperidine-1-carboxylate?

The synthesis of piperidine-carboxylate derivatives typically involves coupling reactions under alkaline conditions. For example, similar compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized by reacting 4-oxo-piperidine derivatives with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide or cesium carbonate) . Reaction conditions often include polar aprotic solvents (e.g., DMF) and heating (e.g., 100°C for 2 hours) to facilitate nucleophilic substitution or esterification . Purification methods such as column chromatography or recrystallization are standard .

What safety precautions and first-aid measures are critical when handling this compound?

While specific toxicological data for this compound are limited, general precautions for piperidine derivatives include:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors .

- First aid:

- Eye exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

- Ingestion: Rinse mouth with water (if conscious) and seek medical attention .

Advanced Research Questions

How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction is pivotal for structural elucidation. For analogous compounds (e.g., mefloquine derivatives), studies reveal:

- Conformational analysis: Piperidine rings may adopt twisted boat or chair conformations, influenced by substituents like furan or benzyl groups .

- Intermolecular interactions: Hydrogen bonding (e.g., O–H⋯O) can form centrosymmetric dimers, stabilizing the crystal lattice .

- Data collection: Use MoKα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL .

What potential biological activities and molecular targets are associated with this compound?

Piperidine-carboxylate derivatives exhibit diverse pharmacological properties:

- Anticancer activity: Structural analogs (e.g., HDAC inhibitors) disrupt cancer cell proliferation by modulating histone deacetylases .

- Antimalarial applications: Derivatives like mefloquine analogs target Plasmodium species by interfering with heme detoxification pathways .

- Neuropharmacology: Piperidine scaffolds may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Mechanistic studies often employ in vitro enzyme assays and molecular docking to identify binding modes .

How can contradictory toxicity data be addressed in preclinical studies?

Discrepancies in toxicity profiles (e.g., limited acute toxicity data vs. reported irritancy ) necessitate:

- Standardized testing: Follow OECD guidelines for acute oral toxicity (e.g., LD50 determination in rodents).

- In silico predictions: Use tools like ProTox-II to estimate toxicity endpoints (e.g., hepatotoxicity).

- Dose-response studies: Establish no-observed-adverse-effect levels (NOAEL) for safe in vivo applications .

Methodological Considerations

What analytical techniques are recommended for purity assessment and structural validation?

How can reaction yields be optimized in scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.